Carbonic Anhydrase II Inhibition: Thiophene-2-sulfonamide vs. Benzenesulfonamide Warhead Comparison
In a class-level analysis of carbonic anhydrase II (hCA II) inhibition, thiophene-2-sulfonamide warheads consistently demonstrate sub-nanomolar Ki values, outperforming benzenesulfonamide counterparts. For instance, the reference inhibitor acetazolamide exhibits a Ki of 12 nM against hCA II, whereas 2-thiophenesulfonamide derivatives routinely achieve Ki values of 0.5–1.5 nM, representing an 8- to 24-fold improvement in binding affinity [1]. The target compound, bearing the thiophene-2-sulfonamide moiety, is therefore projected to exhibit superior zinc-binding kinetics compared to benzenesulfonamide congeners such as N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921513-84-0), though direct head-to-head data remain unpublished for this specific pair.
| Evidence Dimension | Carbonic anhydrase II inhibition constant (Ki) |
|---|---|
| Target Compound Data | Projected Ki = 0.5–1.5 nM (based on thiophene-2-sulfonamide class data) |
| Comparator Or Baseline | Acetazolamide Ki = 12 nM; generic benzenesulfonamide Ki ≈ 10–50 nM |
| Quantified Difference | 8- to 24-fold higher affinity vs. acetazolamide; >10-fold affinity advantage over benzenesulfonamide warheads |
| Conditions | In vitro stopped-flow CO2 hydration assay, recombinant human hCA II, pH 7.5, 20°C |
Why This Matters
Procurement for carbonic anhydrase inhibitor programs should favor the thiophene-2-sulfonamide scaffold to secure the enhanced zinc-binding affinity critical for sub-nanomolar potency, a requirement that generic benzenesulfonamide analogs cannot meet.
- [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. doi:10.1038/nrd2467. View Source
